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Compound of Interest

Compound Name: Metrizoic Acid

Cat. No.: B1676533 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Metrizoic acid, with the IUPAC name 3-Acetamido-5-[acetyl(methyl)amino]-2,4,6-

triiodobenzoic acid, is a tri-iodinated benzoic acid derivative formerly used as a radiographic

contrast agent. Its high iodine content provides excellent X-ray attenuation. A thorough

understanding of its spectroscopic properties is essential for quality control, metabolite

identification, and formulation development. This guide provides a detailed overview of the

spectroscopic analysis of Metrizoic Acid, including expected data from Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass

Spectrometry (MS). While complete, experimentally verified spectral assignments for Metrizoic
Acid are not readily available in the public domain, this document compiles available data,

theoretical predictions, and information from analogous compounds to offer a comprehensive

analytical profile.
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Property Value

IUPAC Name
3-Acetamido-5-[acetyl(methyl)amino]-2,4,6-

triiodobenzoic acid

Synonyms Metrizoate

CAS Number 1949-45-7[1]

Molecular Formula C12H11I3N2O4[1]

Molecular Weight 627.94 g/mol [1]

Appearance Solid powder[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For Metrizoic Acid, both ¹H and ¹³C NMR are critical for confirming its structure.

¹H NMR Spectroscopy
Expected Chemical Shifts: The ¹H NMR spectrum of Metrizoic Acid is expected to show

signals corresponding to the aromatic proton, the N-H proton, and the various methyl protons.

Due to the highly substituted and electron-withdrawing nature of the benzene ring, the single

aromatic proton is expected to be significantly deshielded. The protons of the acetyl and N-

methyl groups will appear in the aliphatic region.
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Proton
Expected Chemical

Shift (δ, ppm)
Multiplicity Integration

Aromatic-H 8.0 - 8.5 Singlet 1H

N-H (amide) 9.0 - 10.0 Singlet 1H

COOH 11.0 - 13.0 Broad Singlet 1H

N-CH₃ ~3.3 Singlet 3H

CO-CH₃ (acetamide) ~2.2 Singlet 3H

CO-CH₃ (N-

methylacetamide)
~2.1 Singlet 3H

Note: Chemical shifts are predictions and can vary based on solvent and concentration.

¹³C NMR Spectroscopy
Expected Chemical Shifts: The ¹³C NMR spectrum will provide information on all twelve carbon

atoms in the Metrizoic Acid molecule. The carbonyl carbons of the carboxylic acid and amide

groups are expected at the downfield end of the spectrum. The iodinated aromatic carbons will

have characteristic chemical shifts.

Carbon Expected Chemical Shift (δ, ppm)

C=O (Carboxylic Acid) 165 - 175

C=O (Amides) 168 - 172

Aromatic C-I 90 - 110

Aromatic C-N 135 - 150

Aromatic C-COOH 130 - 140

N-CH₃ ~35

CO-CH₃ ~25
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Experimental Protocol for NMR Spectroscopy
A general protocol for obtaining NMR spectra of Metrizoic Acid is as follows:

Sample Preparation: Dissolve approximately 10-20 mg of Metrizoic Acid in a suitable

deuterated solvent (e.g., DMSO-d₆, as it is soluble in DMSO[1]). The concentration should be

adjusted to obtain a good signal-to-noise ratio.

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better

resolution.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5

seconds.

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters: pulse angle 30-45°, longer relaxation delays may be needed for

quaternary carbons.

A larger number of scans will be required compared to ¹H NMR due to the low natural

abundance of ¹³C.

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase

correction, and baseline correction. Calibrate the chemical shift scale using the residual

solvent peak or an internal standard (e.g., TMS).
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NMR Experimental Workflow

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Expected Absorptions: The IR spectrum of Metrizoic Acid will be complex but should show

characteristic absorptions for the O-H of the carboxylic acid, N-H of the amide, and C=O of the

carboxylic acid and amide groups.

Functional Group Expected Absorption (cm⁻¹) Intensity

O-H (Carboxylic Acid) 2500 - 3300 Broad

N-H (Amide) 3200 - 3400 Medium

C-H (Aromatic/Alkyl) 2850 - 3100 Medium-Weak

C=O (Carboxylic Acid) 1700 - 1725 Strong

C=O (Amide) 1650 - 1690 Strong

C=C (Aromatic) 1450 - 1600 Medium-Weak

C-N Stretch 1200 - 1350 Medium

C-I Stretch 500 - 600 Medium
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Experimental Protocol for IR Spectroscopy (ATR)
Sample Preparation: Place a small amount of the solid Metrizoic Acid powder directly onto

the diamond crystal of the ATR accessory.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an

Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

Collect a background spectrum of the empty ATR crystal.

Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4

cm⁻¹.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final absorbance or transmittance spectrum.
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FTIR-ATR Experimental Workflow

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule

and is particularly useful for compounds with conjugated systems, such as the aromatic ring in

Metrizoic Acid.
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Expected Absorptions: The benzene ring and its substituents constitute the chromophore in

Metrizoic Acid. The electronic transitions are expected to result in absorption bands in the UV

region. For the closely related Diatrizoic acid, a UV spectrum in water shows a maximum

absorption at 238 nm. A similar absorption maximum is expected for Metrizoic Acid.

Parameter Expected Value

λmax ~238 nm

Molar Absorptivity (ε)
Not available, but expected to be in the range of

10,000 - 20,000 L·mol⁻¹·cm⁻¹

Experimental Protocol for UV-Vis Spectroscopy
Sample Preparation:

Prepare a stock solution of Metrizoic Acid of known concentration in a suitable solvent

(e.g., methanol, ethanol, or a buffered aqueous solution).

Perform serial dilutions to prepare a series of standard solutions of lower concentrations.

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition:

Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.

Record the absorbance spectra of the standard solutions from approximately 200 to 400

nm.

Data Analysis:

Determine the wavelength of maximum absorbance (λmax).

If desired, a calibration curve of absorbance versus concentration can be constructed to

determine the molar absorptivity (ε) according to the Beer-Lambert law.
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UV-Vis Spectroscopy Workflow

Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the

mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of

the molecular weight and structural elucidation.

Expected Fragmentation: In electrospray ionization (ESI) in positive mode, the protonated

molecule [M+H]⁺ is expected. A Certificate of Analysis for Metrizoic Acid reports an M+H value

of 628.8.

Ion Expected m/z Observed m/z

[M+H]⁺ 628.94 628.8

Under electron ionization (EI), fragmentation would be more extensive. Likely fragmentation

pathways would involve the loss of the carboxylic acid group, acetyl groups, and potentially

iodine atoms.

Potential Fragments (EI):

M - COOH: Loss of the carboxylic acid group.

M - CH₂CO: Loss of a ketene from an acetyl group.

M - I: Loss of an iodine atom.
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Experimental Protocol for Mass Spectrometry (LC-MS)
Sample Preparation: Prepare a dilute solution of Metrizoic Acid in a solvent compatible with

liquid chromatography and mass spectrometry (e.g., acetonitrile/water mixture).

Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer (LC-MS) with

an electrospray ionization (ESI) source.

LC Separation (Optional but Recommended):

Inject the sample onto a suitable reverse-phase column (e.g., C18).

Elute with a gradient of water and acetonitrile, both typically containing a small amount of

an acid like formic acid to promote protonation.

MS Acquisition:

The eluent from the LC is directed into the ESI source.

Acquire mass spectra in positive ion mode over a suitable m/z range (e.g., 100-1000).

For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by

isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to observe

the fragmentation pattern.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and any

significant fragment ions.
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LC-MS Experimental Workflow
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Conclusion
The spectroscopic analysis of Metrizoic Acid relies on a combination of NMR, IR, UV-Vis, and

mass spectrometry to confirm its identity and purity. While a complete set of publicly available,

assigned experimental data is limited, the expected spectral features can be reliably predicted

based on its chemical structure and data from analogous compounds. The experimental

protocols outlined in this guide provide a framework for researchers to obtain high-quality

spectroscopic data for Metrizoic Acid, enabling its effective characterization in a research or

drug development setting.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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